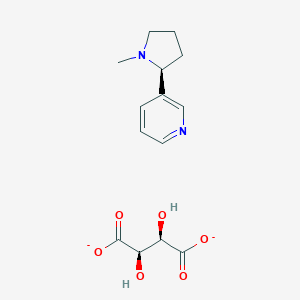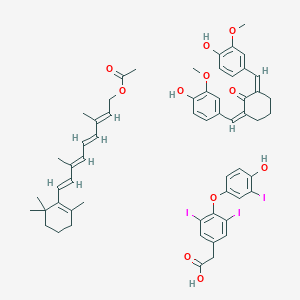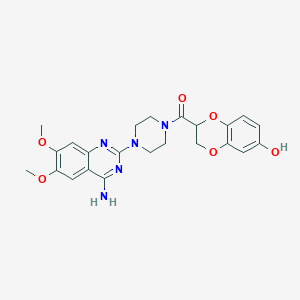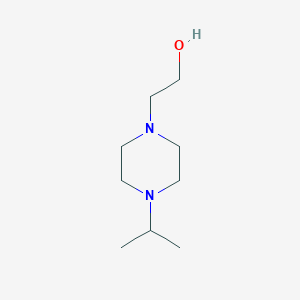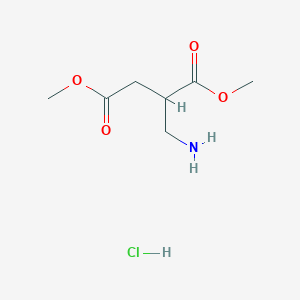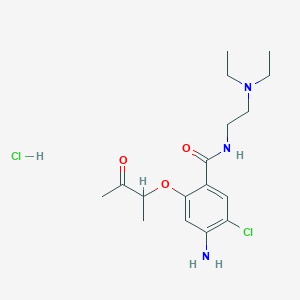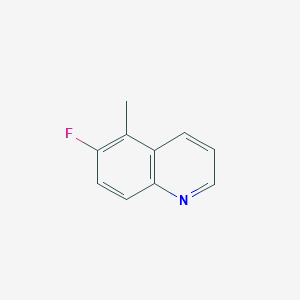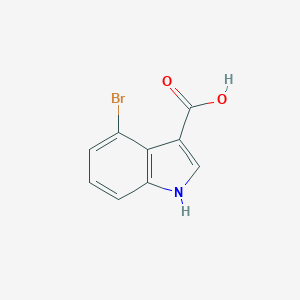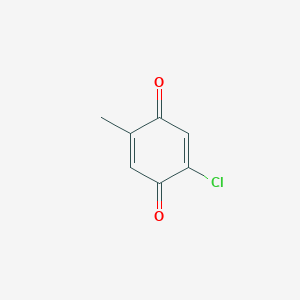
2-Chlor-5-methyl-1,4-Benzochinon
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclohexadienone derivatives, including 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-, involves strategic reactions that enable the formation of the core structure with the desired substituents. Methods include diazo compound synthesis, which demonstrates the resonance contribution between canonical forms, influencing the compound's reactivity and stability (Oda, Kasai, & Kitahara, 1977). Additionally, cyclohexene-1,4-dione can be synthesized through Diels-Alder reactions and further functionalized (Oda, Kawase, Okada, & Enomoto, 2003).
Molecular Structure Analysis
Molecular structure studies of cyclohexadienones reveal non-planar carbocyclic rings, indicating the influence of substituents on the ring's geometry and electronic distribution. This structural aspect is critical for understanding the compound's reactivity and interaction with other molecules (Trætteberg, Bakken, Almenningen, Luẗtke, & Janssen, 1982).
Chemical Reactions and Properties
Cyclohexadienone derivatives engage in a variety of chemical reactions, including addition, annulation, and Diels-Alder reactions, which are pivotal for constructing complex molecular architectures. These reactions are influenced by the compound's unique electronic and structural features, making it a versatile intermediate for synthetic applications (Oda, Kawase, Okada, & Enomoto, 2003).
Physical Properties Analysis
The physical properties of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-, such as melting point, solubility, and crystal structure, are determined by its molecular structure. X-ray crystallography can reveal detailed information about the arrangement of atoms within the crystal lattice, providing insights into the compound's stability and reactivity (Shi et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the compound's functional groups and electronic configuration. Cyclohexadienones exhibit unique reactivity patterns that are exploited in organic synthesis for the construction of complex molecules (Sharma, Kumar, & Das, 2020).
Wissenschaftliche Forschungsanwendungen
Herstellung von Farbstoffen
Chinone, einschließlich 2-Chlor-5-methyl-1,4-Benzochinon, sind eine Klasse cyclischer organischer Verbindungen, die durch einen gesättigten (C6)-Ring gekennzeichnet sind, der zwei Sauerstoffatome enthält, die an Carbonyle gebunden sind und eine ausreichende Konjugation aufweisen, um Farbe zu zeigen . Sie werden aufgrund ihrer Farbeigenschaften bei der Herstellung von Farbstoffen verwendet . Sie zeigen eine bessere Färbbarkeit, Stabilität, Helligkeit und Echtheit im Vergleich zu anderen alternativen Naturfarbstoffen .
Antimikrobielle Anwendungen
Naphthochinone, eine Klasse von Chinonen, haben antimikrobielle Eigenschaften . Die chemische Modifikation von Naphthochinonen, einschließlich der Einführung von Aminen, Aminosäuren, Furan, Pyran, Pyrazol, Triazol, Indol und anderen chemischen Gruppen, verbessert ihre pharmakologischen Eigenschaften .
Antitumor-Anwendungen
Naphthochinone wurden auch als Antitumormittel gefunden . Sie wurden für weitere Studien in Betracht gezogen, um Medikamente zu liefern, die bei der Behandlung von Krebs wirksam sind .
Synthese von Chlorderivaten von Prenylnaphthohydrochinon
2-Chlor-1,4-Benzochinon kann bei der Herstellung von Chlorderivaten von Prenylnaphthohydrochinon verwendet werden .
Ligninperoxidase-katalysierte Oxidation
Es wird bei der Ligninperoxidase-katalysierten Oxidation von 2-Chlor-1,4-Dimethoxybenzol gebildet .
Dechlorierung zur Bildung von 1,2,4-Trihydroxybenzol
2-Chlor-1,4-Benzochinon ergibt bei der Dechlorierung 1,2,4-Trihydroxybenzol
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that quinones, in general, can interact with various biological targets, including enzymes and other proteins, through processes such as redox cycling and alkylation .
Mode of Action
Quinones are known to undergo redox cycling, where they can accept electrons and get reduced to semiquinones, and then get oxidized back to quinones. This process can generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cells .
Biochemical Pathways
2-Chloro-5-methyl-1,4-benzoquinone is an intermediate formed during the degradation of 3,4-dichloroaniline in a dielectric barrier discharge plasma reactor . It is also formed during lignin peroxidase catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene .
Pharmacokinetics
The pharmacokinetics of quinones can be influenced by factors such as their lipophilicity, which can affect their absorption and distribution, and their reactivity, which can affect their metabolism and excretion .
Result of Action
The generation of ros through the redox cycling of quinones can lead to oxidative stress, which can cause damage to cellular components such as proteins, lipids, and dna .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-methyl-1,4-benzoquinone. Factors such as pH, temperature, and the presence of other substances can potentially affect the stability and reactivity of quinones .
Eigenschaften
IUPAC Name |
2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUBEGIHROOPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173572 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19832-87-2 | |
| Record name | 2-Chloro-5-methyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19832-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




